Compound Description: Ofloxacin is a synthetic fluoroquinolone antibacterial agent that acts as a potent inhibitor of bacterial DNA gyrase. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, , , , ]
Relevance: While structurally distinct from 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid, Ofloxacin is mentioned alongside other quinolone and tricyclic quinolone derivatives in studies exploring the synthesis and antibacterial properties of various heterocyclic carboxylic acids. These studies often focus on modifying core structures to enhance antibacterial activity and pharmacokinetic properties. The presence of a carboxylic acid group attached to the core heterocyclic structure is a shared feature between Ofloxacin and 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid, highlighting their potential relationship in medicinal chemistry exploration. [, , , ]
Compound Description: This compound represents a tricyclic quinolone carboxylic acid exhibiting potent antibacterial activity against both Gram-positive and Gram-negative bacteria in vitro. It has demonstrated higher activity than Ofloxacin in experimental systemic infections in mice, particularly against Escherichia coli. []
Relevance: This compound shares a tricyclic ring system and a carboxylic acid substituent with 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid, although the exact composition and arrangement of the rings differ. The shared structural features, alongside their exploration in the context of antibacterial drug development, highlight their relevance as related compounds. []
Compound Description: MF-934 is a pyridobenzothiazine acid derivative that demonstrates potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It exhibits favorable pharmacological characteristics, including low acute toxicity and promising pharmacokinetic properties in various animal models and humans. []
Relevance: MF-934 is structurally similar to 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid, with both compounds containing a pyrido[1,2,3-de][1,4]thiazine core structure. The key difference lies in the presence of a benzene ring fused to the thiazine ring in MF-934, forming the benzothiazine system. This structural similarity, coupled with their shared carboxylic acid functionality and potent antibacterial activity, identifies MF-934 as a closely related compound. []
Compound Description: YH-6 is a quinolone derivative that exhibits strong antimycoplasmal activity against various Mycoplasma and Ureaplasma species. It displays comparable activity to macrolides and a lower propensity for inducing resistance in Ureaplasma urealyticum compared to erythromycin and tetracycline. []
Relevance: YH-6 and 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid share a common structural motif – a carboxylic acid group attached to a complex heterocyclic system. Despite differences in the specific ring structures, the presence of this shared functionality, along with their investigation in the context of antimicrobial activity, makes them related compounds. []
Compound Description: This compound belongs to the pyrido(2,3-d)pyrimidine class of antibacterial agents and exhibits potent in vitro and in vivo activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Its activity surpasses that of piromidic acid, another compound within this class. []
Relevance: Although structurally distinct from 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid, this compound is discussed in the context of developing novel antibacterial agents through structural modifications of heterocyclic carboxylic acids. The shared presence of a carboxylic acid group and a piperazine substituent, coupled with their exploration as potential antibacterials, underscores their relevance as related compounds. []
Compound Description: Similar to its 8-ethyl counterpart, this compound belongs to the pyrido(2,3-d)pyrimidine class and displays strong in vitro and in vivo antibacterial activity, especially against Gram-negative bacteria, including Pseudomonas aeruginosa. Its activity exceeds that of piromidic acid. []
Relevance: This pyrido(2,3-d)pyrimidine derivative, despite structural differences, is relevant to 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid due to their common focus in research exploring the development of novel antibacterial agents by modifying core heterocyclic structures containing a carboxylic acid group. []
Compound Description: This compound represents a novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrid designed as a protoporphyrinogen oxidase (PPO) inhibitor. It demonstrates potent inhibition of tobacco PPO and exhibits strong, broad-spectrum herbicidal activity. []
Relevance: While structurally distinct from 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid, this compound falls under the broader category of heterocyclic compounds investigated for their biological activities. The research focus on developing novel herbicides by combining distinct pharmacophores, in this case, pyrido[2,3-d]pyrimidine-2,4-dione and benzoxazinone, aligns with the exploration of diverse heterocyclic structures like 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid for potential pharmaceutical applications. []
Compound Description: This compound is a pyrido[2,3-c]pyridazine analog designed as a potential antibacterial agent. It is structurally related to Cinoxacin and nalidixic acid, both known for their antibacterial properties. []
Relevance: Despite structural differences from 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid, this compound's development as a potential antibacterial agent and its structural relation to other antibacterial compounds like Cinoxacin and nalidixic acid highlight the shared interest in exploring diverse heterocyclic carboxylic acids for their medicinal properties. []
Compound Description: This series of compounds represents modifications to the quinolone scaffold, incorporating a thiazole ring at the 7-position. These modifications aim to investigate the impact on antibacterial activity. []
Relevance: While not structurally identical to 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid, this series of quinolone derivatives highlights the common strategy in medicinal chemistry of modifying core heterocyclic structures, in this case, the quinolone core, to generate novel compounds with potentially improved pharmacological profiles. The presence of a carboxylic acid group in both this series and the target compound further emphasizes their relevance in the context of drug discovery. []
Compound Description: This series of compounds represents another set of quinolone derivatives where a thiazole ring is introduced at the 7-position, exploring variations in the thiazole attachment point to understand its effect on antibacterial activity. []
Relevance: Similar to the previous series, this group of quinolone derivatives emphasizes the recurring theme of structural modification in drug development, specifically targeting the quinolone core, a structure indirectly related to 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid. The presence of a carboxylic acid group further strengthens the connection between these compounds and highlights their relevance in medicinal chemistry research. []
Compound Description: This compound represents a tricyclic quinolone derivative with a substituted thiazole ring incorporated into the structure. Its synthesis and evaluation aim to explore its potential antibacterial properties. []
Relevance: Despite structural differences from 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid, this compound's development as a potential antibacterial agent, belonging to the tricyclic quinolone class, emphasizes the common research interest in diverse heterocyclic carboxylic acids for their potential medicinal applications. []
Compound Description: This compound is a conjugate formed by linking triazavirine and levofloxacin, aiming to create a novel class of pharmacological agents with potentially enhanced properties. It exhibits higher relative bioavailability and a lower elimination rate compared to its individual components, suggesting potential for improved therapeutic efficacy. [, ]
Relevance: Although structurally distinct from 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid, the research on this conjugate highlights the exploration of combining different pharmacophores, in this case, a triazolo-triazine derivative and a fluoroquinolone, to generate novel compounds with improved pharmacokinetic and pharmacodynamic properties. This approach aligns with the broader interest in exploring diverse heterocyclic structures, including 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid, for their potential therapeutic benefits. [, ]
Compound Description: R-71762 is a fluoroquinolone derivative demonstrating inhibitory activity against human immunodeficiency virus type 1 (HIV-1) replication. It protects MT-4 cells from HIV-1-induced cytopathic effects and inhibits viral replication in both acutely and chronically infected cells. []
Relevance: While structurally distinct from 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid, R-71762's identification as an HIV-1 replication inhibitor highlights the broad biological activity spectrum exhibited by diverse heterocyclic compounds, emphasizing the continued relevance of exploring structurally similar compounds, like 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid, for potential therapeutic applications beyond their initially identified targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.